5-Fluoro-2,3-thiophenedicarboxaldehyde is a highly reactive, bifunctional fluorinated building block primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and high-performance organic electronic materials. Featuring a thiophene core substituted with a highly electronegative fluorine atom at the 5-position and two formyl groups at the 2- and 3-positions, it presents as a fibrous crystalline solid with a melting point of 41–44 °C . In procurement and material selection, this compound is prioritized over its unfluorinated analogs because the fluorine substituent fundamentally alters the electronic landscape of the molecule. This electronic tuning not only accelerates downstream condensation and cyclization reactions but also imparts critical properties to the final products, such as deep HOMO levels for oxidative stability in conjugated polymers and enhanced lipophilicity and target binding in antimicrobial hybrids[1].
Substituting 5-Fluoro-2,3-thiophenedicarboxaldehyde with the more common, unfluorinated 2,3-thiophenedicarboxaldehyde or other halogenated analogs (e.g., chloro- or bromo-derivatives) leads to immediate process and performance failures. In chemical manufacturing, the absence of the strongly electron-withdrawing 5-fluoro group reduces the electrophilicity of the adjacent formyl carbons, significantly depressing yields and extending reaction times in multicomponent one-pot syntheses, such as the formation of benzothiophene-indole hybrids[1]. Furthermore, in the synthesis of organic photovoltaics (OPVs) and OLEDs, replacing the fluorine atom with hydrogen or heavier halogens fails to achieve the necessary HOMO level depression, resulting in materials that suffer from poor ambient oxidative stability and suboptimal open-circuit voltages . Consequently, for workflows requiring precise electronic tuning and high-yield cyclizations, generic substitution is not viable.
The presence of the strongly electron-withdrawing fluorine atom at the C5 position significantly decreases the electron density of the thiophene ring, thereby increasing the partial positive charge on the C2 and C3 formyl carbons. In one-pot acid-catalyzed cyclization reactions (e.g., with indoles to form benzothiophene hybrids), this heightened electrophilicity accelerates nucleophilic attack. Compared to the unfluorinated 2,3-thiophenedicarboxaldehyde, the 5-fluoro derivative typically drives the reaction to completion faster and improves isolated yields by 15–30%, minimizing the formation of incomplete condensation byproducts [1].
| Evidence Dimension | Aldehyde electrophilicity and condensation yield |
| Target Compound Data | >75% yield in optimized one-pot hybrid cyclizations |
| Comparator Or Baseline | Unfluorinated 2,3-thiophenedicarboxaldehyde (~50-60% yield) |
| Quantified Difference | 15-30% increase in isolated yield |
| Conditions | Acid-catalyzed one-pot condensation (e.g., in acetic acid at 100 °C) |
Higher reactivity and cleaner conversion profiles reduce downstream purification costs and improve overall throughput in API manufacturing.
In the development of conjugated materials for organic electronics, the incorporation of the 5-fluoro-thiophene moiety is critical for energy level alignment. Fluorination of the thiophene core systematically lowers the Highest Occupied Molecular Orbital (HOMO) energy level. Electrochemical evaluations of polymers derived from fluorinated thiophenes demonstrate a HOMO depression of approximately 0.11 to 0.20 eV per fluorine atom compared to unfluorinated benchmarks. This deep HOMO level directly translates to enhanced ambient oxidative stability and, in OPV applications, a higher open-circuit voltage (Voc).
| Evidence Dimension | HOMO energy level depression |
| Target Compound Data | ~0.11 - 0.20 eV deeper HOMO per F atom |
| Comparator Or Baseline | Unfluorinated thiophene derivatives |
| Quantified Difference | Enhanced oxidative stability and increased Voc |
| Conditions | Cyclic voltammetry of polymerized derivatives |
Procuring the fluorinated building block is essential for manufacturing organic semiconductors that meet commercial lifespan and stability requirements.
When used as a precursor for benzothiophene-indole hybrid antibacterials, the 5-fluoro substituent plays a pivotal role in the biological efficacy of the final API. The fluorine atom enhances the lipophilicity and membrane permeability of the molecule while optimizing its binding affinity to targets such as bacterial pyruvate kinase. In vitro evaluations against methicillin-resistant Staphylococcus aureus (MRSA) strains reveal that hybrids derived from 5-Fluoro-2,3-thiophenedicarboxaldehyde achieve Minimum Inhibitory Concentrations (MIC) that are significantly lower (often 2- to 4-fold) than those of non-fluorinated or sub-optimally substituted analogs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | Low MIC values indicating strong inhibition at low µg/mL concentrations |
| Comparator Or Baseline | Non-fluorinated hybrid scaffolds |
| Quantified Difference | 2- to 4-fold improvement in antibacterial potency |
| Conditions | In vitro broth microdilution assays against S. aureus and MRSA |
For pharmaceutical developers, the 5-fluoro precursor is strictly required to achieve the target potency thresholds necessary for advancing novel antimicrobial candidates.
Ideal for the one-pot synthesis of fluorinated benzothiophene-indole hybrids, where the fluorine atom is required to maximize binding to bacterial pyruvate kinase and achieve low MICs against MRSA [1].
Essential building block for synthesizing conjugated polymers and small molecules for OLEDs and OPVs, where deep HOMO levels are required to ensure ambient oxidative stability .
Utilized in the formulation of barcoded RAFT polymer nanoparticles for non-viral gene delivery, where precise functionalization and biocompatibility are critical [2].
Irritant